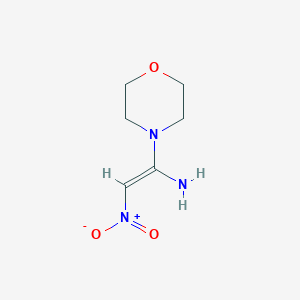

1-(Morpholin-4-yl)-2-nitroethen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(Morpholin-4-yl)-2-nitroethen-1-amine” contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The nitroethenyl group could potentially be involved in various chemical reactions, particularly reductions and nucleophilic additions.

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a morpholine ring attached to a nitroethenyl group via a single bond. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitroethenyl group consists of a carbon-carbon double bond with a nitro group (-NO2) attached to one of the carbons.Chemical Reactions Analysis

The nitro group in “this compound” could potentially undergo reduction reactions to form amines . Additionally, the carbon-carbon double bond could potentially participate in addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the polar nitro group and the ether group in the morpholine ring could potentially increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Complex Formation Studies

- The compound forms a stable complex with carbon tetrachloride in the crystal phase, as demonstrated by X-ray structural study. This interaction showcases van der Waals character, indicating potential applications in crystallography and molecular modeling (Khrustalev et al., 1998).

Nitrosation Mechanism Investigations 2. Research on the nitrosation of various thiols and morpholine by oxygenated •NO solutions at physiological pH helps in understanding the nitrosation process, relevant in biochemistry and pharmacology (Goldstein & Czapski, 1996).

Chemical Reaction Pathways 3. Interaction with alicyclic amines either results in nucleophilic addition or deprotonation, determined by the amine's basicity. This has implications in organic synthesis and reaction mechanism studies (Efremova et al., 2013).

Kinetic Studies in Organic Chemistry 4. Kinetic studies of reactions with alicyclic amines provide insights into reaction rates and mechanisms, essential for chemical synthesis and pharmaceutical research (Castro et al., 2001).

Environmental and Health Impact Studies 5. Investigation into nitrosamine formation from morpholine explores environmental and health effects, especially relevant in CO₂ capture processes and industrial safety (Chandan et al., 2013).

Antibacterial Activity 6. Synthesis of oxazepine compounds from morpholine and their evaluation for antibacterial activity contribute to medicinal chemistry and drug development (Ahmed & Al-hashimi, 2016).

Drug Metabolism Studies 7. [14 C]-labelled morpholine derivatives for trace amine-associate receptor 1 agonists are used in preclinical drug metabolism studies, indicating its role in pharmacokinetics and pharmaceutical research (Edelmann et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-1-morpholin-4-yl-2-nitroethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOXJAUDNZQRA-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=C[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=C/[N+](=O)[O-])/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)